N-cycloheptyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-cycloheptyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C19H19F3N4O2 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.14601035 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies and Characterization
Research has been conducted on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their significance in organic and medicinal chemistry. For instance, the study on the synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives showcases the methodology for creating these compounds and their potential biological activities (Hassan, Hafez, & Osman, 2014). Another study focuses on the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, providing insights into the synthetic approaches and chemical properties of these compounds (Drev et al., 2014).
Biological Activities
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential as anticancer and anti-5-lipoxygenase agents. A notable study synthesized novel pyrazolopyrimidines derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, uncovering their therapeutic potential (Rahmouni et al., 2016).
Heterocyclic Chemistry
Heterocyclic Synthesis and Applications
The versatility of pyrazolo[1,5-a]pyrimidine scaffolds in synthesizing various heterocyclic compounds has been demonstrated, showing the potential for developing new pharmaceuticals and materials. Studies reveal the synthesis and structural elucidation of pyrazolopyrimidines and related Schiff bases, offering insights into their antitumor activities and structural properties (Hafez et al., 2013).
Medicinal Chemistry
Medicinal Chemistry Insights
The medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold is crucial for discovering new therapeutic agents. Research into the therapeutic potential of pyrazolo[1,5-a]pyrimidines as antimicrobial, anticancer, and antianxiety agents, among others, highlights their significance in drug development (Hammouda, Gaffer, & Elattar, 2022).
Properties
IUPAC Name |
N-cycloheptyl-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c20-19(21,22)16-10-14(15-8-5-9-28-15)25-17-13(11-23-26(16)17)18(27)24-12-6-3-1-2-4-7-12/h5,8-12H,1-4,6-7H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLWMSUAKXLJGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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